(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
[6-(3-oxopropanoyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-4-3-8(12)7-2-1-6(5-10-7)9(13)14/h1-2,4-5,13-14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYNTPHGXOWLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)CC=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694413 | |
| Record name | [6-(3-Oxopropanoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-29-2 | |
| Record name | Boronic acid, B-[6-(1,3-dioxopropyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(3-Oxopropanoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogen-Metal Exchange and Borylation
The halogen-metal exchange (HMe) method is a cornerstone for synthesizing pyridinylboronic acids. For (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid, this approach typically begins with a halogenated pyridine precursor, such as 3-bromo-6-(3-oxopropanoyl)pyridine. The procedure involves:
-
Lithium-Halogen Exchange : Treatment of the bromopyridine with n-butyllithium (n-BuLi) at low temperatures (–78°C to 0°C) generates a lithium intermediate. This step is highly sensitive to steric and electronic effects; the electron-withdrawing ketone group at the 6-position facilitates deprotonation and stabilizes the lithiated species .
-
Borylation : Quenching the lithium intermediate with triisopropyl borate (B(OiPr)₃) yields the boronic ester, which is hydrolyzed to the free boronic acid under acidic conditions .
Key Optimization :
-
Temperature Control : Maintaining subzero temperatures during lithiation minimizes side reactions, such as protonation or dimerization .
-
Solvent Selection : Tetrahydrofuran (THF) or diethyl ether is preferred for their ability to stabilize organolithium intermediates .
-
Yield : Reported yields for analogous 3-pyridylboronic acids via this method exceed 80% .
Directed Ortho-Metalation (DoM)
Directed ortho-metalation leverages directing groups to regioselectively functionalize aromatic rings. For this compound, the ketone at the 6-position may act as a directing group, enabling metalation at the 3-position.
-
Metalation : A strong base, such as lithium diisopropylamide (LDA), deprotonates the pyridine ring ortho to the ketone group.
-
Borylation : Subsequent reaction with a boron electrophile (e.g., B(OMe)₃) installs the boronic acid moiety .
Challenges :
-
Competing Coordination : The ketone’s electron-withdrawing nature may reduce the directing effect, necessitating excess base or elevated temperatures .
-
Functional Group Compatibility : The boronic acid group must tolerate subsequent hydrolysis steps without degradation.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed Miyaura borylation offers a versatile route to arylboronic acids. For this compound, the reaction employs a halopyridine substrate and a diboron reagent:
-
Substrate Preparation : 3-Halo-6-(3-oxopropanoyl)pyridine (X = Br, I) is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)).
-
Mechanism : Oxidative addition of the halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination yield the boronic ester, which is hydrolyzed to the acid .
Advantages :
-
Regioselectivity : The reaction preserves the ketone functionality at the 6-position.
-
Scalability : This method is amenable to large-scale synthesis, with yields >75% reported for analogous compounds .
Iridium-Catalyzed C–H Borylation
Iridium catalysts enable direct C–H borylation of pyridine derivatives, bypassing pre-functionalized substrates. For this compound:
-
Catalytic System : Ir(COD)(OMe)₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) activate the pyridine’s C–H bond at the 3-position.
-
Borylation : Reaction with pinacolborane (HBpin) installs the boronic ester, which is hydrolyzed to the acid .
Limitations :
-
Substrate Scope : Electron-deficient pyridines (e.g., those with ketone groups) may require higher catalyst loadings or prolonged reaction times.
-
Cost : Iridium catalysts are expensive, limiting industrial applicability.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Functional Group Tolerance | Cost Efficiency |
|---|---|---|---|---|
| Halogen-Metal Exchange | 80–90 | Moderate | High | Moderate |
| Directed Ortho-Metalation | 60–75 | Low | Moderate | Low |
| Palladium Cross-Coupling | 75–85 | High | High | High |
| Iridium Catalysis | 50–70 | Low | Low | Low |
Key Findings :
-
The halogen-metal exchange and palladium-catalyzed methods are optimal for high-yield, scalable synthesis.
-
Iridium-catalyzed borylation is less practical due to cost and functional group sensitivity .
Synthetic Challenges and Solutions
-
Stability of Boronic Acid : The compound is prone to protodeboronation under acidic or aqueous conditions. Solution : Use anhydrous solvents and neutralize reaction mixtures promptly .
-
Ketone Reactivity : The 3-oxopropanoyl group may undergo undesired nucleophilic attacks. Solution : Employ protecting groups (e.g., acetals) during borylation .
Chemical Reactions Analysis
Types of Reactions
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the 3-oxopropanoyl moiety can be reduced to form alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the coupling partner.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Research has demonstrated that boronic acids, including (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid, can inhibit specific enzymes involved in cancer progression, such as proteasomes and kinases. These compounds have been explored for their potential to treat various cancers, including breast cancer and leukemia. For example, studies indicate that modifications of boronic acids can enhance their selectivity and efficacy against cancer cells by targeting the PI3K/mTOR signaling pathway, which is crucial in tumor growth and survival .
1.2 Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes that are implicated in metabolic disorders. Its structural features allow it to interact with active sites of enzymes, potentially leading to the development of new therapeutic agents for conditions such as diabetes and obesity .
Synthetic Applications
2.1 Suzuki-Miyaura Coupling Reactions
This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. This method is particularly valuable for constructing complex molecules used in pharmaceuticals and agrochemicals. The compound's ability to undergo regioselective coupling makes it a versatile building block in synthetic chemistry .
2.2 Material Science
In material science, boronic acids have been employed to create functional materials such as polymers and nanomaterials. The unique properties of this compound allow for the development of smart materials that can respond to environmental stimuli, making them suitable for applications in sensors and drug delivery systems .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Boronic Acids
Substituent-Driven Electronic and Steric Effects
Electron-Withdrawing Substituents
- (6-(Trifluoroacetyl)pyridin-3-yl)boronic acid (C₇H₅BF₃NO₃, MW: 218.93): The trifluoroacetyl group is strongly electron-withdrawing, increasing the boronic acid's Lewis acidity and accelerating transmetalation in cross-coupling reactions. However, steric bulk may reduce reactivity in sterically hindered environments .
- (6-Chloropyridin-3-yl)boronic acid (CAS: 444120-91-6): Chlorine’s moderate electron-withdrawing effect enhances stability but may reduce nucleophilicity compared to the 3-oxopropanoyl analog. Chlorinated derivatives are common in medicinal chemistry for metabolic resistance .
Electron-Donating Substituents
- (6-Ethoxypyridin-3-yl)boronic acid (C₈H₁₂BNO₃, MW: 181.00): The ethoxy group donates electrons via resonance, decreasing boronic acid acidity. This reduces reactivity in Suzuki couplings but improves solubility in polar solvents .
- However, it may facilitate interactions with biological targets (e.g., enzymes) through hydrogen bonding or charge interactions .
Functionalized Substituents
- Fluorine’s electronegativity may balance electronic effects compared to the 3-oxopropanoyl group .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: The 3-oxopropanoyl group in the target compound may stabilize the transition state via keto-enol tautomerism, improving yields compared to ethoxy or dimethylamino analogs .
- Steric Effects : Bulkier substituents like trifluoroacetyl or hexyloxy (CAS: 193400-05-4) reduce reaction rates due to steric hindrance, whereas smaller groups (e.g., chlorine) maintain reactivity .
- Catalyst Compatibility : Electron-deficient pyridinyl boronic acids (e.g., trifluoromethyl derivatives) often require milder conditions with Pd(PPh₃)₄, while electron-rich variants may need stronger bases .
Biological Activity
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug design and development. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties.
Chemical Structure and Properties
The compound has the molecular formula and features a pyridine ring substituted with a boronic acid group and an oxopropanoyl moiety. This unique structure allows it to engage in specific interactions with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids, including derivatives like this compound. Research indicates that boronic acids can act as proteasome inhibitors, which are crucial in regulating protein degradation pathways involved in cancer cell survival.
Key Findings:
- Mechanism of Action: The compound may inhibit the proteasome, leading to the accumulation of pro-apoptotic factors in cancer cells. This action can induce cell cycle arrest and apoptosis in various cancer cell lines.
- In Vitro Studies: In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established anticancer agents like bortezomib .
Antibacterial Activity
The antibacterial properties of boronic acids have been extensively studied, particularly their role as efflux pump inhibitors. The compound has shown promise in potentiating the activity of existing antibiotics against resistant strains.
Key Findings:
- Efflux Pump Inhibition: this compound was found to enhance the effectiveness of ciprofloxacin against Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the NorA efflux pump, resulting in increased intracellular accumulation of antibiotics .
| Compound | Bacterial Strain | Enhancement Factor | Reference |
|---|---|---|---|
| This compound + Ciprofloxacin | MRSA SA1199B | 4-fold increase |
Other Pharmacological Activities
Beyond anticancer and antibacterial effects, boronic acids have been explored for their roles in other therapeutic areas:
- Antiviral Activity: Some studies suggest that boronic acids may exhibit antiviral properties through mechanisms similar to those observed with protease inhibitors.
- Enzyme Inhibition: The structural features of this compound allow it to act as a selective inhibitor for various enzymes, potentially leading to therapeutic applications in metabolic disorders .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Cancer Cell Line Studies: In a comparative study, this compound was evaluated alongside other boronic acids for its ability to inhibit cancer cell proliferation. Results indicated a superior profile for this compound in certain cell lines.
- Combination Therapy Trials: Clinical trials involving combination therapies with this compound and traditional antibiotics showed promising results in overcoming resistance mechanisms in bacterial infections.
Q & A
Basic Questions
Q. What are the standard synthetic routes for (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid, and how is its purity validated?
- Synthesis :
- Halogenation-Miyaura Borylation : A common approach involves halogenation of the pyridine precursor followed by Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in polar aprotic solvents like DMF or THF. Reaction temperatures typically range from 80–100°C .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yields (up to 85%) by enabling rapid heating .
- Characterization :
- NMR Spectroscopy : ¹H and ¹¹B NMR confirm boronic acid presence (¹¹B δ ~30 ppm for boroxines) and substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 415.0844 for a related boronic acid ).
- HPLC : Purity assessment (>97% purity) under conditions like SMD-TFA05 .
Q. How do reaction conditions influence cross-coupling efficiency with this compound?
- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for Suzuki-Miyaura couplings. Catalyst loading (1–5 mol%) impacts yield .
- Solvents : Ethanol/water mixtures or dioxane/water (3:1) enhance solubility and stabilize intermediates .
- Bases : K₂CO₃ or NaHCO₃ (2–3 equiv.) are critical for transmetallation .
- Temperature : Optimal yields achieved at 90–100°C for 12–24 hours .
Q. What storage and handling protocols ensure compound stability?
- Storage : Refrigerate (0–6°C) in airtight containers under inert gas (N₂/Ar) to prevent boroxine formation .
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How does the boronic acid moiety enable enzyme inhibition studies?
- Mechanism : The boronic acid group forms reversible covalent bonds with serine hydrolases or proteases, mimicking transition states. For example, it can inhibit chymotrypsin-like enzymes by binding to catalytic triads .
- Experimental Design :
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides).
- X-ray Crystallography : Resolve enzyme-inhibitor complexes to identify binding motifs .
Q. How can computational methods predict reactivity and optimize synthesis?
- DFT Studies : Model transition states for cross-coupling reactions to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation). For example, B3LYP/6-31G(d) calculations predict regioselectivity in aryl-aryl couplings .
- Molecular Dynamics (MD) : Simulate solvent effects on boronic acid stability. THF shows better solvation than DMF due to lower polarity .
Q. How should researchers address contradictions in reported reaction yields or data?
- Case Study : Discrepancies in Suzuki coupling yields (e.g., 60% vs. 85%) may arise from:
- Catalyst Purity : Commercial Pd sources vary in active species content.
- Oxygen Sensitivity : Use degassed solvents and Schlenk lines to mitigate Pd catalyst deactivation .
- Resolution : Reproduce experiments with controlled variables (e.g., catalyst batch, solvent degassing method) and validate via LC-MS to track side products .
Methodological Best Practices
Q. What analytical techniques resolve structural ambiguities in boronic acid derivatives?
- XRD : Confirms crystal packing and hydrogen-bonding networks (e.g., boroxine ring formation ).
- FT-IR/Raman : Identify B-O vibrations (~1340 cm⁻¹) and monitor boronic acid → boroxine conversion .
Q. How to optimize purification for lab-scale synthesis?
- Chromatography : Use silica gel with ethyl acetate/hexane (1:3) for intermediates.
- Recrystallization : Ethanol/water (7:3) effectively removes Pd residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
